molecular formula C19H12F3N5OS B2383644 N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-91-2

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2383644
CAS No.: 852373-91-2
M. Wt: 415.39
InChI Key: SJFRFESWWGUFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a biologically active small molecule recognized in scientific literature for its potent and selective inhibition of Fms-like tyrosine kinase 3 (FLT3) (source) . This compound is a key investigative tool in oncology research, specifically in the study of Acute Myeloid Leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of disease progression and poor prognosis (source) . Its primary research value lies in its mechanism of action; by targeting the ATP-binding pocket of FLT3, it effectively blocks the constitutive signaling through this receptor tyrosine kinase, leading to the induction of apoptosis and the inhibition of proliferation in FLT3-dependent cancer cell lines (source) . Researchers utilize this compound to dissect the FLT3 signaling pathway, to evaluate mechanisms of drug resistance, and to explore potential combination therapies in preclinical models of leukemia. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in medicinal chemistry for designing kinase inhibitors, contributing to the compound's high affinity and selectivity profile (source) . Ongoing research continues to explore its utility and efficacy, solidifying its role as a critical reagent for advancing the understanding of targeted cancer therapeutics.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5OS/c20-12-3-1-11(2-4-12)19-25-24-16-7-8-18(26-27(16)19)29-10-17(28)23-15-6-5-13(21)9-14(15)22/h1-9H,10H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFRFESWWGUFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl groups: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Thioacetamide linkage formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. For instance, studies have shown that derivatives with similar structures possess potent activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus, with some exhibiting minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Comparison
Compound 1Candida albicans0.015616x more potent than fluconazole
Compound 2Aspergillus fumigatus1.0Comparable to voriconazole

Antibacterial Properties

In addition to antifungal effects, the compound may also demonstrate antibacterial activity. The triazole and pyridazine components can interact with bacterial enzymes and disrupt their function, potentially leading to the development of new antibacterial agents .

Anticancer Potential

Recent studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of difluorophenyl groups may enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for further investigation in cancer therapy .

Case Study 1: Antifungal Efficacy

A study published in PMC examined the antifungal efficacy of various triazole derivatives against pathogenic fungi. The compound demonstrated an MIC value significantly lower than that of established antifungals, highlighting its potential as a new treatment option for fungal infections .

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of triazole-containing compounds revealed that specific substitutions on the aromatic rings could enhance biological activity. This insight suggests that N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could be optimized for improved efficacy through targeted modifications .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Potential Impact on Properties
Target Compound 3-(4-fluorophenyl), 2,4-difluorophenyl, thioacetamide side chain Enhanced metabolic stability (fluorine substitution), balanced lipophilicity, and target binding.
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) 4-chlorophenyl at triazolopyridazine 3-position Increased electron-withdrawing effects; potential higher oxidative metabolism compared to fluorine.
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) 4-methoxyphenyl at triazolopyridazine 3-position Electron-donating methoxy group may reduce metabolic stability but improve solubility.
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) Methyl group at triazolopyridazine 3-position; lacks fluorinated aryl substituents Reduced steric bulk and lipophilicity; potential for faster clearance.
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (763107-11-5) Bromophenyl and pyridyl substituents; triazole core instead of triazolopyridazine Larger halogen substituents may enhance target affinity but reduce solubility.
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (573705-89-2) Thiophene and benzyloxy groups; allyl-substituted triazole Thiophene’s electron-rich nature may alter binding kinetics; benzyloxy group increases hydrophobicity.

Key Research Findings

Fluorine Substitution :

  • The 4-fluorophenyl and 2,4-difluorophenyl groups in the target compound likely confer resistance to cytochrome P450-mediated metabolism compared to chlorine or methoxy analogs, as seen in pesticidal diflubenzuron () and fluazuron derivatives .
  • Fluorine’s electronegativity may enhance binding to targets requiring polar interactions, similar to crystallographically characterized fluorophenyl acetamides (–6) .

Thioacetamide Linkage :

  • The sulfur atom in the thioacetamide group may act as a hydrogen-bond acceptor, as observed in sulfonamide pesticides like flumetsulam () .

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that belongs to a class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, detailing its pharmacological potential and relevant research findings.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. Research indicates that 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.5 - 16 μg/mL
Pseudomonas aeruginosa1 - 8 μg/mL

These findings suggest that this compound may possess significant antibacterial properties similar to other triazole derivatives .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have shown that triazole derivatives can inhibit fungal growth effectively. For instance:

Fungal Strain MIC
Candida albicans0.5 - 4 μg/mL
Aspergillus fumigatus1 - 16 μg/mL

These results indicate that the compound may be a potential candidate for antifungal therapy .

Anticancer Activity

Mercapto-substituted triazoles have been reported to exhibit chemopreventive and chemotherapeutic effects against various cancer cell lines. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression. Preliminary studies indicate:

  • Inhibition of cell proliferation in certain cancer cell lines.
  • Induction of apoptosis through caspase activation pathways.

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted on various triazole derivatives highlighted the superior antibacterial activity of compounds similar to this compound against resistant bacterial strains .
  • Antifungal Screening : In a comparative study of antifungal activities among several triazole derivatives, the compound demonstrated a higher efficacy than standard antifungal agents like fluconazole .
  • Cancer Cell Line Studies : Research on mercapto-triazoles indicated that compounds with similar scaffolds could inhibit tumor growth in vitro and in vivo models .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

The synthesis typically involves three critical steps: (i) formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with fluorinated aldehydes, (ii) introduction of the thioether linkage through nucleophilic substitution, and (iii) amide coupling with the 2,4-difluorophenyl group. Key parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or DMSO for solubility), and use of catalysts like triethylamine to enhance yields . Purity (>95%) is ensured via column chromatography and recrystallization.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of fluorine substituents and thioacetamide connectivity. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. X-ray crystallography, where feasible, provides definitive structural confirmation, as seen in analogous triazolo-pyridazine derivatives .

Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity?

The electron-withdrawing nature of fluorine atoms on the phenyl rings increases electrophilicity at the triazole and pyridazine moieties, enhancing susceptibility to nucleophilic attack. This is critical for designing derivatives via post-synthetic modifications, such as Suzuki coupling or amide hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay-specific conditions (e.g., ATP concentration, cell permeability). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Structural analogs with varied fluorophenyl groups show that subtle electronic changes can drastically alter target selectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model binding to targets like EGFR or COX-2. Focus on the triazolo-pyridazine core’s π-π stacking with hydrophobic pockets and hydrogen bonding via the acetamide group. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental approaches elucidate the metabolic stability of this compound?

Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to identify major metabolites. LC-MS/MS tracks hydroxylation or defluorination products. For in vivo correlation, use radiolabeled (¹⁴C) compound in rodent models. Fluorine atoms generally reduce metabolic degradation but may increase renal clearance .

Methodological Guidance

Q. How to design SAR studies for enhancing this compound’s selectivity?

Systematically vary substituents on the (i) difluorophenyl group (e.g., chloro vs. methoxy) and (ii) triazolo-pyridazine core (e.g., methyl vs. ethyl). Test analogs in parallel against primary and off-target assays. For example, replacing 4-fluorophenyl with pyridin-3-yl in analogs reduced hERG channel binding by 40% .

Q. What protocols mitigate batch-to-batch variability in biological testing?

Standardize compound storage (desiccated, -20°C), reconstitution (fresh DMSO aliquots), and assay controls (e.g., Z’-factor >0.5). Use a centralized batch for cross-experiment calibration. Purity checks via HPLC before each assay are mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.